(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BO4. This compound is characterized by the presence of a cyclopropyl group, a methoxycarbonyl group, and a phenyl ring attached to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of (4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(methoxycarbonyl)phenylcyclopropane.
Borylation Reaction: The key step involves the borylation of the aryl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under basic conditions. This reaction forms the boronic acid ester intermediate.
Hydrolysis: The boronic acid ester is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial production methods for this compound are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters under acidic conditions.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
The molecular targets and pathways involved in biological applications are related to the interaction of the boronic acid moiety with specific enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
(4-Cyclopropyl-3-(methoxycarbonyl)phenyl)boronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the cyclopropyl and methoxycarbonyl groups, making it less sterically hindered and potentially less selective in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Similar structure but without the cyclopropyl group, which may affect its reactivity and selectivity.
3-(Methoxycarbonyl)phenylboronic Acid: Similar but with the methoxycarbonyl group in a different position, influencing its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C11H13BO4 |
---|---|
Molecular Weight |
220.03 g/mol |
IUPAC Name |
(4-cyclopropyl-3-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C11H13BO4/c1-16-11(13)10-6-8(12(14)15)4-5-9(10)7-2-3-7/h4-7,14-15H,2-3H2,1H3 |
InChI Key |
NVNJPYISDLQXMT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)C(=O)OC)(O)O |
Origin of Product |
United States |
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